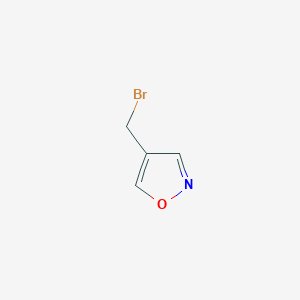

4-(Bromomethyl)-1,2-oxazole

Descripción general

Descripción

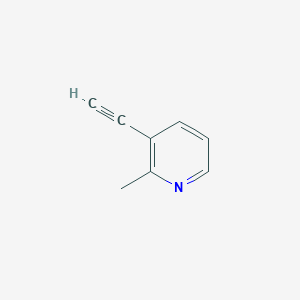

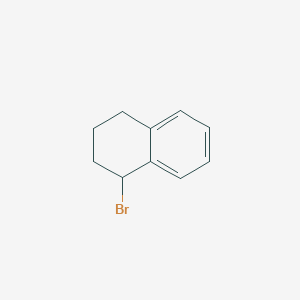

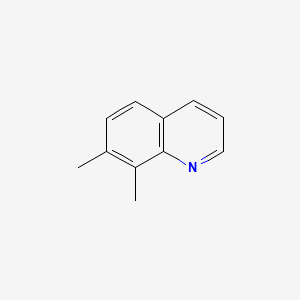

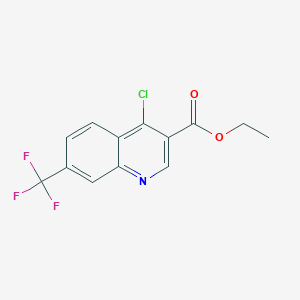

The compound "4-(Bromomethyl)-1,2-oxazole" is a brominated oxazole derivative that has been the subject of various studies due to its potential as a building block in organic synthesis. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring, and the bromomethyl group at the 4-position makes it a versatile intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of 4-bromo-2,5-substituted oxazoles has been achieved through solar photo-thermochemical C(sp3)–H bromination using a specially designed reactor. This process involves benzylic bromination, intramolecular nucleophilic substitution, and HBr elimination to form the oxazole ring, followed by additional bromination steps to yield the final product . Another approach for synthesizing 4-haloisoxazoles, including 4-bromo derivatives, employs chlorinative cyclization of (E/Z)-alkynyl-O-methyl oximes using N-bromosuccinimide (NBS) in nitromethane solvent . Furthermore, the synthesis of 4-bromomethyl-2-chlorooxazole has been described, which serves as a precursor for the creation of 2,4-disubstituted oxazoles through palladium-catalyzed cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of related brominated oxazole compounds has been characterized using various techniques. For instance, the crystal structure, Fourier transform infrared spectroscopy (FT-IR), and quantum mechanical studies have been reported for 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole. This includes comparisons of the molecular structure obtained from X-ray single-crystal analysis with theoretical models using Hartree–Fock (HF) and density functional theory (DFT) . Similarly, the structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate has been elucidated using single-crystal X-ray diffraction analysis, revealing insights into the molecule's arrangement and intermolecular interactions .

Chemical Reactions Analysis

The reactivity of oxazole derivatives has been explored in various studies. For example, the reaction of substituted oxazoles with Br2 in methanol has been investigated, showing the formation of non-aromatic addition products and providing valuable information about reaction intermediates . Additionally, the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles has been achieved, proposing a bromonium ylide as the key intermediate .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated oxazole derivatives have been extensively studied. The experimental and theoretical characterization of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole includes investigations into its optimized geometrical structures, atomic charges, molecular electrostatic potential (MEP), natural bond orbital (NBO), and nonlinear optical (NLO) effects. The compound's thermodynamic functions have also been obtained, providing a comprehensive understanding of its properties . The novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate has been characterized by various spectroscopic techniques, and its crystallographic parameters have been determined, contributing to the knowledge of its physical and chemical behavior .

Aplicaciones Científicas De Investigación

Results : The block copolymers were characterized by FT-IR, 1H-NMR, GPC, and TGA, with molecular weights ranging from 24,900 to 74,100 g/mol .

Methods of Application

Results : The product is used for further chemical synthesis and applications in coordination chemistry .

Methods of Application

Results : Eprosartan is used to manage hypertension, showcasing the compound’s role in the development of pharmaceuticals .

Methods of Application

Results : The method has been demonstrated to be highly efficient, producing a range of structurally diverse bromomethyl sulfides .

Methods of Application

Results : The compounds synthesized from this process are expected to have applications in the development of new materials with high energy content .

Methods of Application

Results : The resulting polymers have been characterized by various techniques, indicating successful polymerization and formation of block copolymers with controlled molecular weights .

Methods of Application

Results : The use of temoporfin has shown effectiveness in clinical settings, providing a non-invasive treatment option for patients .

Methods of Application

Results : Eprosartan is widely used in the management of hypertension, showcasing the importance of the compound in medicinal applications .

Methods of Application

Results : The synthesized compounds expand the range of available organic molecules for further research and development .

Safety And Hazards

This involves studying the toxicity of the compound and understanding the precautions that need to be taken while handling it.

Direcciones Futuras

This involves looking at the current state of research on the compound and identifying areas that need further study.

Propiedades

IUPAC Name |

4-(bromomethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c5-1-4-2-6-7-3-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTMCLIBWYKFYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475896 | |

| Record name | 4-(bromomethyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-1,2-oxazole | |

CAS RN |

6455-40-9 | |

| Record name | 4-(bromomethyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Bromomethyl)-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)

![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)